1,4-Dinitrosobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4771. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dinitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZXROSCOHNKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-34-3 | |

| Record name | Benzene, 1,4-dinitroso-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5029138 | |

| Record name | Benzene, 1,4-dinitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-12-4, 9003-34-3 | |

| Record name | 1,4-Dinitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dinitrosobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dinitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dinitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DINITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70O817J1MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-dinitrosobenzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,4-dinitrosobenzene (CAS No. 105-12-4). The information is intended for use in research, chemical synthesis, and materials science applications.

Chemical Structure and Identification

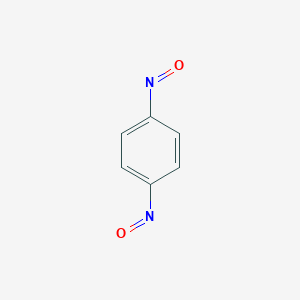

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two nitroso functional groups (-NO) at the para positions. This symmetrical arrangement dictates its chemical reactivity and physical properties. In the solid state, it exists as a yellow-brown amorphous polymer due to intermolecular interactions between the nitroso groups.[1]

Molecular Identifiers:

-

Molecular Formula: C₆H₄N₂O₂

-

Molecular Weight: 136.11 g/mol [2]

-

IUPAC Name: this compound[3]

-

Canonical SMILES: C1=CC(=CC=C1N=O)N=O[3]

-

InChI Key: MKZXROSCOHNKDX-UHFFFAOYSA-N[3]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a reactive compound that can undergo polymerization and is sensitive to heat and light. Its physical properties can vary, and some data points are estimates due to the compound's reactivity.

| Property | Value | Reference(s) |

| Appearance | Light yellow to brown amorphous solid/powder | [1] |

| Melting Point | 146.5 °C or 178-180 °C (decomposes) | [4][5] |

| Boiling Point | 250.35 °C (rough estimate) | [5] |

| Density | 1.4175 g/cm³ (rough estimate) | [5] |

| Solubility | Sparingly soluble in organic solvents. | [1] |

| Stability | Stable at normal temperature and pressure. Decomposes upon exposure to fire, high temperature, vibration, or friction. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to its tendency to polymerize, spectra may vary based on the sample's state (monomeric vs. polymeric).

| Spectroscopic Method | Data | Reference(s) |

| ¹H NMR (89.56 MHz, CDCl₃) | δ 8.43 ppm (s, 4H) . The four aromatic protons are chemically equivalent, resulting in a single sharp peak. | [2] |

| Infrared (IR) Spectroscopy | Monomer (in Ar matrix): N=O stretch at ~1516 cm⁻¹. Polymer: Appearance of a strong band for the E-azodioxy group. General: Aromatic C-H stretch (>3000 cm⁻¹), C=C ring stretches (1600-1400 cm⁻¹), and a characteristic out-of-plane C-H bending for para-substitution (860-800 cm⁻¹). | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 136 (66.4% relative intensity). Major Fragments: m/z 106 (32.3%), m/z 76 (100%), m/z 50 (52.5%). | [2] |

Experimental Protocols

Synthesis of this compound

Two primary synthesis routes are documented in patent literature. The first is a three-step process starting from phenol, and the second is an oxidation of p-benzoquinone dioxime.

This method involves three continuous steps without the need for drying the wet intermediates.

References

- 1. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(105-12-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C6H4N2O2 | CID 66921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-DINITROBENZENE(100-25-4) 1H NMR [m.chemicalbook.com]

- 5. Benzene, 1,4-dinitro- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-dinitrosobenzene (DNB), a highly reactive aromatic compound with significant industrial applications. This document consolidates critical data on its structural and physicochemical characteristics, details established experimental protocols for its synthesis, and outlines its reactivity and safety considerations. The information is intended to serve as a foundational resource for professionals in chemical research and development.

Core Physical and Chemical Properties

p-Dinitrosobenzene (CAS No. 105-12-4) is an aromatic compound notable for its high reactivity, which is primarily leveraged in the polymer industry. In its solid state, it typically exists as an amorphous, polymeric material that is yellow to brown in color.[1] However, the monomeric form, which is favored in the gas phase or in solution, appears as a green crystalline solid.[1][2] This distinction is critical for understanding its handling and application.

The core physical and chemical identification data for p-dinitrosobenzene are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-Dinitrosobenzene | [3] |

| Synonyms | p-Dinitrosobenzene, DNB, Benzene, 1,4-dinitroso- | [3][4][5] |

| CAS Number | 105-12-4 | [3][4][6] |

| Molecular Formula | C₆H₄N₂O₂ | [3][4][6] |

| Molecular Weight | 136.11 g/mol | [4][5][6][7][8] |

| Appearance | Yellow to brown amorphous polymer; Green crystalline monomer | [1][2][9] |

| Melting Point | 146.5 °C or 178-180 °C (decomposes) | [6][7][10] |

| Boiling Point | 250.35 °C (rough estimate) | [10] |

| Solubility | Water: Sparingly/Slightly soluble | [2][9] |

| Organic Solvents: Sparingly soluble in alcohol and xylene; Soluble in benzene. | [2][9] | |

| Amides (e.g., DMF, NMP): 1-5 g/L at 80-100 °C | [2] | |

| Calculated Properties | ||

| LogP (Octanol/Water) | 2.482 | [11] |

| Water Solubility (log₁₀WS) | -2.99 mol/L | [11] |

| Vaporization Enthalpy (ΔvapH°) | 50.08 kJ/mol | [11] |

Note on Melting Point: There is a notable discrepancy in the reported melting point, with sources citing either 146.5°C or a decomposition range of 178-180°C.[6][10] This variation may be attributable to the polymeric nature of the solid or differences in experimental conditions.

Chemical Reactivity and Stability

Stability: p-Dinitrosobenzene is stable under normal ambient temperature and pressure.[6][7] However, it is a high-hazard material that is flammable and poses a risk of decomposition, combustion, or explosion when exposed to fire, high temperatures, or significant friction and impact.[6][8][9] Thermal decomposition releases toxic nitrogen oxides.[6][7] For safe storage, it should be kept in a cool, dry, and well-ventilated location designated for explosives, away from oxidizers, acids, and active metal powders.[6][7]

Reactivity and Key Chemical Transformations: The chemical utility of p-dinitrosobenzene is derived from its two reactive nitroso groups.

-

Vulcanization and Cross-linking: Its primary industrial application is as a highly active, sulfur-free vulcanizing agent for various rubbers, including butyl, natural, and styrene-butadiene rubber.[6][7][12] It also functions as an adhesion promoter for bonding rubber to metal substrates.[5]

-

Polymerization: In the solid state, p-dinitrosobenzene exists as a polymer linked by azodioxy (–N(O)=N–) bonds.[1] This polymer is thermodynamically unstable in solution or the gas phase, where it rapidly dissociates back to the green monomeric form.[1]

-

Nucleophilic Reactions: As a reactive nitroso compound, it can react with nucleophiles. For instance, it reacts with amines to form N-nitroso compounds.[13]

-

Reduction: The nitroso groups can be reduced to form hydrazine (B178648) derivatives.[13]

Experimental Protocols for Synthesis

The most common and established route for synthesizing p-dinitrosobenzene is through the oxidation of p-benzoquinone dioxime. Several oxidizing agents can be employed, leading to variations in the experimental protocol.

This method utilizes hydrogen peroxide as the oxidant with hydrochloric acid serving as a catalyst. It is valued for its efficiency and high yield.[14]

Methodology:

-

Preparation: A suspension of p-benzoquinone dioxime is prepared in water, typically at a weight ratio of 1:(5-8) (p-benzoquinone dioxime:water).[14]

-

Acidification: Concentrated hydrochloric acid is added to the suspension to achieve a mole ratio of p-benzoquinone dioxime to HCl between 1:1.8 and 1:2.2.[14]

-

Heating: The mixture is heated with constant stirring to a reaction temperature of 50-70°C.[14]

-

Oxidation: A 30% hydrogen peroxide solution is added dropwise over 15-30 minutes, maintaining the reaction temperature. The mole ratio of p-benzoquinone dioxime to H₂O₂ is approximately 1:1.1.[14]

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 15-30 minutes at the same temperature.[14]

-

Isolation: The mixture is cooled, and the resulting p-dinitrosobenzene crystals are isolated by filtration. The product is then washed with water and dried.[14]

Caption: Experimental workflow for the synthesis of p-dinitrosobenzene via H₂O₂/HCl oxidation.

This protocol outlines a comprehensive synthesis pathway starting from phenol, proceeding through key intermediates. This method avoids the isolation and drying of wet intermediates, streamlining the process.[15]

Methodology:

-

Step 1: Synthesis of p-Nitrosophenol: Phenol is added to an aqueous solution of sodium nitrite (B80452) and sodium hydroxide (B78521). This mixture is then added dropwise to a sulfuric acid solution at a controlled temperature to produce p-nitrosophenol, which is isolated as a wet material after filtration and washing.[15]

-

Step 2: Synthesis of p-Benzoquinone Dioxime: An aqueous solution of hydroxylamine (B1172632) hydrochloride is added to the wet p-nitrosophenol intermediate. The resulting p-benzoquinone dioxime is obtained by filtration and washing.[15][16]

-

Step 3: Oxidation to p-Dinitrosobenzene: The wet p-benzoquinone dioxime is dissolved in an aqueous sodium hydroxide solution. A dilute solution of sodium hypochlorite (B82951) (NaClO) is then added dropwise under light-proof conditions at a controlled temperature (e.g., 15°C). After stirring, the final p-dinitrosobenzene product is collected by filtration, washed, and dried.[15]

Caption: Logical workflow for the multi-step synthesis of p-dinitrosobenzene starting from phenol.

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of p-dinitrosobenzene. Key available spectral data are summarized below.

| Technique | Available Data / Expected Characteristics | Source(s) |

| Mass Spectrometry (MS) | Electron Ionization (EI) spectra are available, showing a molecular ion peak at m/z = 136. | [3][4] |

| ¹H NMR Spectroscopy | Data is available. Due to the molecule's symmetry, a single signal in the aromatic region is expected for the four equivalent protons. | [4][13][17] |

| ¹³C NMR Spectroscopy | Data is available. Two signals are expected: one for the two carbons bearing the nitroso groups and one for the other four equivalent carbons. Solid-state NMR can distinguish between C-NO and polymeric C-N₂O₂-C signals. | [1][13] |

| Infrared (IR) Spectroscopy | FTIR spectra (KBr Wafer) are available. Key absorptions would include C-N stretching and N=O stretching bands. The position of these bands can help confirm the presence of monomeric nitroso groups or polymeric azodioxy linkages. | [1][4] |

Researchers can access raw spectral data through databases such as the NIST WebBook, PubChem, and ChemicalBook.[3][4][17]

Safety and Toxicology

p-Dinitrosobenzene is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: The compound is harmful if swallowed or inhaled.[4][18] It is classified as a strong irritant and can cause severe skin burns and eye damage.[4][8]

-

Methemoglobinemia: A primary toxic effect of p-dinitrosobenzene is the formation of methemoglobin in the blood, which impairs oxygen transport.[4][19]

-

Handling: When handling p-dinitrosobenzene, the use of personal protective equipment, including rubber gloves, a respirator, and eye protection, is mandatory to avoid skin contact and inhalation.[6][7] Work should be conducted in a well-ventilated area, and all sources of heat, sparks, and ignition must be eliminated due to its explosive hazard.[6][9][20]

Conclusion

p-Dinitrosobenzene is a compound of significant industrial importance, characterized by its high reactivity and unique monomer-polymer equilibrium. This guide provides essential data on its physical and chemical properties, detailed synthesis protocols, and critical safety information. This curated information serves as a valuable technical resource for scientists and researchers engaged in its study or application.

References

- 1. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5976402A - P-dinitrosobenzene - Google Patents [patents.google.com]

- 3. p-Dinitrosobenzene [webbook.nist.gov]

- 4. This compound | C6H4N2O2 | CID 66921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. p-Dinitrosobenzene|CAS NO. 105-12-4|Supplier|TANYUN [tanyunchem.com]

- 7. p-Dinitrosobenzene|CAS NO. 105-12-4|Supplier|TANYUN [tanyunchem.com]

- 8. 1,2-Dinitrosobenzene | C6H4N2O2 | CID 24259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DINITROSOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 105-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. p-Dinitrosobenzene (CAS 105-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. parchem.com [parchem.com]

- 13. Page loading... [guidechem.com]

- 14. RU2266897C1 - Method for preparing para-dinitrosobenzene - Google Patents [patents.google.com]

- 15. CN114213253A - Preparation method for synthesizing p-dinitrosobenzene by wet material - Google Patents [patents.google.com]

- 16. US2446165A - Process for preparing p-quinone dioxime - Google Patents [patents.google.com]

- 17. This compound(105-12-4) 1H NMR spectrum [chemicalbook.com]

- 18. This compound | CAS#:105-12-4 | Chemsrc [chemsrc.com]

- 19. p-Dinitrosobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 20. chemos.de [chemos.de]

An In-depth Technical Guide to the 1,4-Dinitrosobenzene Monomer-Polymer Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dinitrosobenzene is a fascinating molecule that exhibits a dynamic equilibrium between its monomeric and polymeric forms. This equilibrium is highly sensitive to external stimuli such as temperature and ultraviolet radiation, making it a compelling model system for studying solid-state reactions and polymerization kinetics. In its solid state at ambient temperatures, this compound exists as a stable polymer, poly(1,4-phenyleneazine-N,N-dioxide). However, upon heating or cryogenic UV photolysis, this polymer can be depolymerized to yield the monomeric this compound. The monomer is a highly reactive species that readily undergoes repolymerization. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the logical relationships governing this equilibrium, with a focus on the kinetic aspects of the polymerization process. The unique properties of this system offer potential applications in materials science and as a tool in synthetic chemistry, which may be of interest to professionals in drug development for understanding reactive intermediates and polymerization processes.

The Monomer-Polymer Equilibrium: A Conceptual Overview

Unlike the simple monomer-dimer equilibria observed for some nitroso compounds in solution, this compound in the solid state is characterized by a more complex equilibrium between the monomer and a polymeric structure.[1][2] The polymeric form, poly(1,4-phenyleneazine-N,N-dioxide), is the thermodynamically stable state at room temperature.[3]

The generation of the monomer can be achieved through two primary methods:

-

Cryogenic UV Photolysis: Irradiation of the polymer with UV light at very low temperatures (e.g., 13 K) cleaves the azodioxy bonds to produce the monomer.[1][4]

-

In Vacuo Deposition: Sublimation of the polymer followed by deposition of the vapor onto a cold surface (e.g., 12 K) results in a solid layer of the monomer.[1][4]

Once formed, the monomer is metastable and will spontaneously repolymerize upon warming.[1][4] The kinetics and mechanism of this polymerization are highly dependent on the method of monomer preparation, which influences the local arrangement of the monomer molecules (topochemical effects).[2]

Quantitative Data

The study of the this compound monomer-polymer equilibrium has yielded significant kinetic data for the polymerization process. The polymerization has been modeled as a two-step consecutive reaction (M -> I -> P, where M is the monomer, I is an intermediate, and P is the polymer), with the following activation parameters calculated from Arrhenius and Eyring-Polanyi equations.[1]

Kinetic Parameters for the Polymerization of this compound

The polymerization kinetics of this compound, prepared via cryogenic UV photolysis, were monitored by time-resolved FT-IR spectroscopy. The data was fitted to a two-step consecutive reactions model.[1]

| Temperature (K) | Rate Constant k₁ (s⁻¹) | Rate Constant k₂ (s⁻¹) |

| 130 | 1.1 x 10⁻³ | 1.8 x 10⁻⁴ |

| 140 | 2.3 x 10⁻³ | 4.1 x 10⁻⁴ |

| 150 | 4.6 x 10⁻³ | 8.7 x 10⁻⁴ |

Table 1: Rate constants for the two-step polymerization of this compound at different temperatures.[1]

| Activation Parameter | Value for Step 1 (M -> I) | Value for Step 2 (I -> P) |

| Activation Energy (Eₐ) | 11.8 kJ/mol | 13.1 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 10.6 kJ/mol | 11.9 kJ/mol |

| Entropy of Activation (ΔS‡) | -211 J/(mol·K) | -221 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡ at 150 K) | 42.3 kJ/mol | 45.1 kJ/mol |

Table 2: Activation parameters for the two-step polymerization of this compound.[1]

Experimental Protocols

The investigation of the this compound monomer-polymer equilibrium relies on specialized experimental techniques capable of generating and analyzing the metastable monomer at cryogenic temperatures.

Monomer Generation by Cryogenic UV Photolysis

Objective: To generate monomeric this compound from its polymeric form for subsequent kinetic analysis.

Methodology:

-

Sample Preparation: A small amount of poly(1,4-phenyleneazine-N,N-dioxide) is finely ground with potassium bromide (KBr) and pressed into a pellet. KBr is transparent in the IR region, making it a suitable matrix.[1]

-

Cryogenic Setup: The KBr pellet is mounted in a closed-cycle helium cryostat, which is placed within the sample compartment of an FT-IR spectrometer. The temperature is lowered to approximately 13 K.[1]

-

UV Irradiation: The sample is irradiated in situ with a UV lamp (e.g., a high-pressure mercury lamp). The UV radiation provides the energy to break the azodioxy bonds in the polymer, leading to the formation of the monomer.[1][4] The extent of conversion can be monitored by observing changes in the IR spectrum.

Monomer Generation by In Vacuo Deposition

Objective: To prepare a solid film of pure monomeric this compound.

Methodology:

-

Sublimation: The polymeric this compound is placed in a sublimation apparatus under high vacuum. Gentle heating causes the polymer to depolymerize and sublime.[4]

-

Cryogenic Deposition: The gaseous monomer is directed towards a cold substrate (e.g., a KBr window or a metal surface) held at a cryogenic temperature (e.g., 12 K) within a vacuum chamber.[1][4]

-

Film Formation: The monomer condenses on the cold surface, forming a solid layer consisting exclusively of the nitroso monomer.[1]

Kinetic Analysis by Time-Resolved FT-IR Spectroscopy

Objective: To monitor the rate of polymerization of the monomer as a function of time and temperature.

Methodology:

-

Monomer Preparation: The monomer is generated in situ on a cold IR-transparent window (e.g., KBr) inside an FT-IR spectrometer using either cryogenic photolysis or in vacuo deposition as described above.[1]

-

Temperature Control: The temperature of the sample is precisely controlled using the cryostat. For kinetic runs, the temperature is raised to a specific setpoint (e.g., 130 K, 140 K, or 150 K).[1]

-

Data Acquisition: Once the desired temperature is reached, a series of FT-IR spectra are recorded at regular time intervals.

-

Spectral Analysis: The polymerization process is followed by monitoring the decrease in the intensity of vibrational bands characteristic of the monomer and the corresponding increase in the intensity of bands associated with the azodioxy groups of the polymer (e.g., a strong band around 1260 cm⁻¹ for the O-N=N-O vibration).[1][4]

-

Kinetic Modeling: The change in absorbance over time is used to determine the reaction kinetics. The data can be fitted to various kinetic models, such as the Avrami-Erofeev model or consecutive reaction models, to extract rate constants and activation parameters.[1]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, the study of its reactive nature and polymerization holds relevance for the pharmaceutical industry:

-

Understanding Reactive Intermediates: Nitroso compounds can be metabolites of various nitrogen-containing drugs and are often highly reactive. Understanding their propensity to dimerize or polymerize can provide insights into potential mechanisms of toxicity or drug-drug interactions.

-

Polymer-Based Drug Delivery: The principles of controlled polymerization and depolymerization are fundamental to the design of advanced drug delivery systems. Stimuli-responsive polymers that release a payload in response to triggers like temperature or light are a key area of research.

-

Process Chemistry: The solid-state reactivity of this compound highlights the importance of controlling physical form (polymorphism, amorphous state) during drug manufacturing, as it can significantly impact stability and reactivity.

Conclusion

The this compound monomer-polymer system is a rich area of study that provides fundamental insights into solid-state chemistry, reaction kinetics, and polymer science. The ability to reversibly switch between a stable polymer and a reactive monomer using temperature and light as triggers makes it a powerful model for investigating chemical dynamics. The quantitative kinetic data and experimental methodologies detailed in this guide offer a solid foundation for researchers interested in exploring this system further, with potential implications for materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dinitrosobenzene from p-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 1,4-dinitrosobenzene from the starting material p-phenylenediamine (B122844). While a direct, one-pot oxidation of p-phenylenediamine to this compound is not a well-documented or straightforward transformation due to the complex nature of p-phenylenediamine oxidation which can lead to various polymeric and self-coupling products, a robust multi-step synthesis is presented. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data for a proposed three-step synthesis.

The most chemically sound and reported route proceeds through the formation of key intermediates, p-benzoquinone and p-benzoquinone dioxime. This pathway involves:

-

The oxidation of p-phenylenediamine to p-benzoquinone.

-

The subsequent oximation of p-benzoquinone to yield p-benzoquinone dioxime.

-

The final oxidation of p-benzoquinone dioxime to the target molecule, this compound.

Each step is detailed with specific reaction conditions and expected outcomes to aid in the successful synthesis of this compound for research and development purposes.

Summary of Quantitative Data

The following tables summarize the key quantitative data for each step of the proposed synthetic route.

Table 1: Synthesis of p-Benzoquinone from p-Phenylenediamine

| Parameter | Value | Reference |

| Starting Material | p-Phenylenediamine | |

| Oxidizing Agent | Manganese Dioxide (activated) | |

| Solvent | Dilute Sulfuric Acid | |

| Reaction Temperature | Not specified | |

| Reaction Time | Not specified | |

| Yield | ~75% |

Table 2: Synthesis of p-Benzoquinone Dioxime from p-Benzoquinone

| Parameter | Value | Reference |

| Starting Material | p-Benzoquinone | [1] |

| Reagent | Hydroxylamine (B1172632) Hydrochloride, Calcium Carbonate | [1] |

| Solvent | Ethanol (B145695), Water | [1] |

| Reaction Temperature | 70°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 79.2% | [1] |

| Purity | >99% (HPLC) | [1] |

Table 3: Synthesis of this compound from p-Benzoquinone Dioxime

| Parameter | Value | Reference |

| Starting Material | p-Benzoquinone Dioxime | |

| Oxidizing Agent | Sodium Hypochlorite (B82951) (aq. solution) | |

| Solvent | Alkaline aqueous solution (e.g., NaOH) | |

| Reaction Temperature | Not specified | |

| Reaction Time | Not specified | |

| Yield | High |

Experimental Protocols

Step 1: Oxidation of p-Phenylenediamine to p-Benzoquinone

Introduction: The oxidation of p-phenylenediamine to p-benzoquinone is the initial and crucial step. While various oxidizing agents can be employed, activated manganese dioxide in an acidic medium is a common method for the oxidation of anilines to quinones.

Methodology:

-

In a well-ventilated fume hood, prepare a suspension of p-phenylenediamine in dilute sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Gradually add activated manganese dioxide to the stirred suspension. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide and any unreacted starting material.

-

The filtrate, containing the p-benzoquinone, can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude p-benzoquinone.

-

The crude product can be purified by recrystallization or sublimation to obtain pure p-benzoquinone.

Step 2: Synthesis of p-Benzoquinone Dioxime from p-Benzoquinone[1]

Introduction: The conversion of p-benzoquinone to p-benzoquinone dioxime is achieved through a reaction with hydroxylamine hydrochloride. Calcium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Methodology: [1]

-

To a reactor, add 4.0g of p-benzoquinone, 5.4g of calcium carbonate, and 10.0g of hydroxylamine hydrochloride.[1]

-

Add 80ml of ethanol and 20ml of water to the reactor and stir the mixture evenly.[1]

-

Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.[1]

-

After the reaction is complete, remove the solvent by vacuum distillation.[1]

-

To the residue, add 60ml of water and 11.3g of hydrochloric acid (36.5% mass fraction) and stir for 5 minutes.[1]

-

Filter the resulting precipitate, wash with water, and dry to obtain p-benzoquinone dioxime.[1]

Step 3: Oxidation of p-Benzoquinone Dioxime to this compound

Introduction: The final step is the oxidation of p-benzoquinone dioxime to this compound. A common and effective oxidizing agent for this transformation is an aqueous solution of sodium hypochlorite in an alkaline medium.

Methodology:

-

Dissolve p-benzoquinone dioxime in an aqueous solution of sodium hydroxide (B78521) in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium hypochlorite to the stirred alkaline solution of p-benzoquinone dioxime. The temperature should be maintained below 10°C throughout the addition.

-

After the addition is complete, continue stirring for a short period at a low temperature.

-

The precipitated this compound is collected by filtration.

-

Wash the product with cold water until the washings are neutral.

-

Dry the product under vacuum to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflow of the described synthesis.

References

In-depth Technical Guide on the Thermal Decomposition of 1,4-Dinitrosobenzene

A comprehensive review of the available scientific literature reveals a significant gap in the detailed, publicly accessible research on the high-temperature thermal decomposition of 1,4-dinitrosobenzene. While extensive information exists for the related compound, 1,4-dinitrobenzene (B86053), and on the low-temperature polymerization and depolymerization of this compound, a thorough, in-depth guide on its thermal decomposition encompassing quantitative data, detailed experimental protocols, and established reaction pathways cannot be constructed at this time due to the scarcity of specific studies on this topic.

Most of the available research on this compound focuses on its behavior at or below room temperature, particularly its tendency to exist as a polymeric solid. Studies have investigated its depolymerization under various conditions, often at cryogenic temperatures, but do not extend to the high-temperature regime characteristic of thermal decomposition.

Without this fundamental experimental data, it is not possible to:

-

Summarize quantitative data: Tables of decomposition temperatures, mass loss percentages, activation energies, and heats of decomposition cannot be compiled.

-

Provide detailed experimental protocols: The specific methodologies for conducting thermal analysis or pyrolysis of this compound are not described in the literature.

-

Create diagrams of signaling pathways: The reaction mechanism and the sequence of bond-breaking and product formation remain unelucidated, preventing the creation of an accurate decomposition pathway diagram.

Analogous Compounds:

While a direct analysis of this compound's thermal decomposition is not available, some insights might be gleaned from the behavior of analogous compounds, such as other nitrosoaromatics and nitroaromatics. However, it is crucial to note that the nitroso (-NO) and nitro (-NO2) functional groups exhibit different thermal stabilities and decomposition mechanisms. Therefore, direct extrapolation of data from compounds like 1,4-dinitrobenzene would be speculative and not suitable for a technical guide intended for a scientific audience.

A comprehensive technical guide on the thermal decomposition of this compound that meets the specified requirements for data presentation, experimental protocols, and visualizations cannot be generated based on the currently available scientific literature. Further experimental research is required to elucidate the fundamental aspects of its high-temperature decomposition behavior. Researchers, scientists, and drug development professionals interested in this topic should be aware of this knowledge gap and may consider this an area for future investigation.

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene is a highly reactive organic compound characterized by two nitroso (-NO) groups attached to a benzene (B151609) ring at the para position. Its unique electronic structure and reactivity make it a versatile reagent in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, key reactions, and biological implications. The information is presented to be of practical value to researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of p-benzoquinone dioxime. This method is efficient and can be carried out under relatively mild conditions.

Experimental Protocol: Synthesis from p-Benzoquinone Dioxime

A common and effective method for the synthesis of this compound is the oxidation of p-benzoquinone dioxime using an oxidizing agent such as sodium hypochlorite (B82951) (NaClO) in an alkaline solution.

Materials:

-

p-Benzoquinone dioxime

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hypochlorite (NaClO) solution (e.g., 5% available chlorine)

-

Tap water

-

Filtration apparatus

-

Drying oven

Procedure:

-

An aqueous solution of sodium hydroxide is prepared.

-

Wet p-benzoquinone dioxime is dissolved in the sodium hydroxide solution to form an alkaline p-benzoquinone dioxime solution.

-

A dilute solution of sodium hypochlorite is prepared by adding the concentrated solution to tap water.

-

The dilute NaClO solution is added dropwise to the alkaline p-benzoquinone dioxime solution at a controlled temperature (e.g., 15°C) with the reaction vessel protected from light.

-

After the addition is complete, the mixture is stirred for an additional period (e.g., 2 hours) at room temperature.

-

The resulting precipitate of this compound is collected by filtration.

-

The product is then washed, pulped, and dried to yield the final product.[1]

Yield:

This process can achieve a yield of approximately 81.78% (calculated based on the starting p-benzoquinone dioxime).[1]

Synthesis of this compound

Caption: Synthesis of this compound from p-benzoquinone dioxime.

Core Reaction Mechanisms

This compound participates in several important classes of reactions, including reactions with amines, reduction, and polymerization, and it also acts as a vulcanizing agent.

Reaction with Amines

This compound readily reacts with primary and secondary amines. These reactions are of particular interest to drug development professionals due to the biological activity of the resulting N-nitroso compounds.

a) Reaction with Primary Amines:

The reaction with primary amines is proposed to proceed via a condensation mechanism to form an azo compound.

Proposed Reaction with a Primary Amine

Caption: Proposed reaction of this compound with a primary amine.

b) Reaction with Secondary Amines:

The reaction of this compound with secondary amines is of significant concern in pharmaceutical sciences as it leads to the formation of N-nitrosamines, a class of compounds known for their carcinogenic properties.

Proposed Reaction with a Secondary Amine

Caption: Formation of an N-nitrosamine from this compound.

Reduction of this compound

The nitroso groups of this compound can be reduced to amino groups using common reducing agents like sodium borohydride (B1222165) (NaBH₄), although this may require a catalyst to be efficient for aromatic nitroso compounds. The reduction is believed to proceed through a series of intermediates.

Proposed Reduction Mechanism

Caption: Proposed pathway for the reduction of this compound.

Polymerization

This compound has a strong tendency to undergo polymerization, forming poly(1,4-phenyleneazine-N,N-dioxide). This reaction is of interest in materials science.

Vulcanization of Butyl Rubber

This compound is an effective vulcanizing agent for butyl rubber. The process involves the formation of cross-links between the polymer chains. It is proposed that this compound is the active agent formed from the oxidation of p-quinone dioxime, which then reacts with the butyl rubber.[2][3]

Vulcanization of Butyl Rubber

Caption: Vulcanization of butyl rubber using this compound.

Quantitative Data Summary

Quantitative data for the reactions of this compound is not extensively available in the reviewed literature. The table below summarizes the available information.

| Reaction/Process | Reactant(s) | Product(s) | Yield (%) | Conditions |

| Synthesis of this compound | p-Benzoquinone dioxime, NaOH, NaClO | This compound | 81.78 | Dropwise addition of dilute NaClO to an alkaline solution of p-benzoquinone dioxime at 15°C, followed by stirring for 2 hours.[1] |

| Synthesis of p-Dinitrosoarenes (General) | p-Benzoquinone dioxime, Potassium ferricyanide | p-Dinitrosoarenes | ~80 | Oxidation with potassium ferricyanide.[4] |

| Synthesis of p-Dinitrosoarenes (General) | p-Benzoquinone dioxime, Chlorine | p-Dinitrosoarenes | >90 | Oxidation with chlorine.[4] |

| Synthesis of p-Dinitrosoarenes (General) | p-Benzoquinone dioxime, Nitrogen dioxide, Oxygen | p-Dinitrosoarenes | 88-95 | Catalytic autoxidation in methylene (B1212753) chloride.[4] |

Signaling Pathways and Biological Implications for Drug Development

While this compound itself is not directly implicated in modulating specific signaling pathways, its reaction products, particularly N-nitrosamines formed from reactions with secondary amines, have profound biological consequences that are of high relevance to drug development.

N-nitroso compounds are a class of potent genotoxic and mutagenic agents. Their carcinogenic potential is a significant concern in the pharmaceutical industry, as they can form as impurities in drug products.

Mechanism of Genotoxicity:

The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 enzymes in the liver. This activation generates highly reactive electrophilic species, such as alkyldiazonium ions. These electrophiles can then alkylate DNA bases, forming DNA adducts. The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Biological Impact of N-Nitrosamine Formation

Caption: Genotoxic mechanism of N-nitrosamines.

For drug development professionals, the potential for N-nitrosamine formation is a critical quality and safety attribute to consider during all stages of drug development, from synthesis to formulation and storage. Regulatory agencies have stringent limits on the presence of these impurities in pharmaceutical products.

Conclusion

This compound is a reactive and versatile chemical with important applications in synthesis and polymer chemistry. Its reactions with amines, its reduction, and its role in vulcanization are of significant interest. For those in drug development, the key takeaway is the potential for the formation of carcinogenic N-nitrosamines when this compound or other nitroso-containing compounds react with secondary amines. A thorough understanding of these reaction mechanisms is crucial for ensuring the safety and quality of pharmaceutical products. Further research is warranted to fully elucidate the detailed mechanisms of all its reactions and to quantify the kinetics and yields under various conditions.

References

- 1. CN114213253A - Preparation method for synthesizing p-dinitrosobenzene by wet material - Google Patents [patents.google.com]

- 2. Vulcanization Reactions in Butyl Rubber. Action of Dinitroso, Dioxime, and Related Compounds | CoLab [colab.ws]

- 3. rct [rct.kglmeridian.com]

- 4. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1,4-Dinitrosobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene is a highly reactive organic compound with applications in chemical synthesis, particularly as a reagent for the preparation of N-nitroso compounds and hydrazine (B178648) derivatives. Its utility in the pharmaceutical industry includes the introduction of specific functional groups into organic molecules, serving as an intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination and synthesis, and a visualization of a key synthetic pathway.

Core Data: Solubility of this compound

It is important to note that this compound can exist in both monomeric and polymeric forms, and its solubility is significantly influenced by its physical state. Early literature suggests that the polymeric form of p-dinitrosobenzene exhibits very low solubility in non-polar solvents.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Solubility | Notes |

| Polar Protic | Ethanol | Soluble | Qualitative mention; no quantitative data available. |

| Polar Aprotic | Acetone | Soluble | Qualitative mention; no quantitative data available. |

| Non-Polar Aromatic | Benzene | Very Low to Insoluble | Especially for the polymeric form.[1] |

| Polar Aprotic | Nitrobenzene | Soluble (used for recrystallization) | Employed as a solvent for purification, suggesting good solubility, especially at elevated temperatures.[1] |

Experimental Protocols

Protocol 1: Determination of Solubility via the Gravimetric Method

This protocol outlines a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or stirring plate

-

Analytical balance (readable to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven or vacuum oven for drying

-

Glass vials with airtight seals

2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirring plate set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent.

Protocol 2: Synthesis of this compound via Oxidation of p-Quinone Dioxime

This protocol describes a method for the synthesis of this compound.

1. Materials:

-

p-Quinone dioxime

-

Hydrogen peroxide (30-35%)

-

Hydrochloric acid

-

Water

2. Procedure:

-

Reaction Setup: In a reaction vessel, prepare an aqueous suspension of p-quinone dioxime. The weight ratio of p-quinone dioxime to water should be in the range of 1:5 to 1:8.

-

Catalyst Addition: Add hydrochloric acid to the suspension to act as a catalyst. The molar ratio of p-quinone dioxime to hydrogen chloride should be approximately 1:1.8 to 1:2.2.

-

Heating: Heat the stirred mixture to a temperature between 50-70°C.

-

Oxidant Addition: Slowly add hydrogen peroxide (30-35%) to the heated suspension over a period of 15-30 minutes. The molar ratio of p-quinone dioxime to hydrogen peroxide should be 1:1.1.

-

Reaction Incubation: Maintain the reaction mixture at the specified temperature with continuous stirring for an additional 15-30 minutes after the addition of hydrogen peroxide is complete.

-

Isolation: Cool the reaction mixture. The crystalline product, this compound, will precipitate.

-

Filtration and Washing: Filter the crystals from the mother liquor. Wash the collected crystals with water to remove any remaining acid and other water-soluble impurities.

-

Drying: Dry the purified crystals.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from p-quinone dioxime.

References

A Technical Guide to the Computational Exploration of 1,4-Dinitrosobenzene's Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational studies on the molecular structure of 1,4-dinitrosobenzene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the conformational analysis, electronic properties, and structural dynamics of this intriguing molecule. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and presents visual representations of its structural features and related workflows.

Introduction to this compound

This compound (p-dinitrosobenzene) is an aromatic organic compound with the chemical formula C₆H₄(NO)₂. It is characterized by a benzene (B151609) ring substituted with two nitroso groups at the para positions. This molecule has garnered interest due to its reactive nature and its existence in both monomeric and polymeric forms. At room temperature, it typically exists as a polymeric solid, while the monomeric form, which is green or blue, can be observed in solution, in the gas phase, or isolated in cryogenic matrices.[1] The monomer-polymer equilibrium and the conformational preferences of the monomer are key aspects that have been explored through computational chemistry.

Molecular Structure and Conformational Analysis

The monomer of this compound exhibits interesting conformational isomerism related to the orientation of the two nitroso (-NO) groups with respect to the benzene ring. The rotation around the C-N bonds gives rise to different conformers, primarily the cis and trans isomers, where the oxygen atoms of the nitroso groups are on the same or opposite sides of the benzene ring, respectively.

Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the geometric parameters and relative energies of these conformers.

Computational Data

The following tables summarize the calculated geometric parameters for the most stable conformers of dinitrosobenzenes from ab initio calculations. It is important to note that more recent studies employing higher levels of theory and larger basis sets may provide even more refined data.

Table 1: Calculated Bond Distances (Å) for the Most Stable Conformer of this compound

| Bond | STO-3G Level | 3-21G Level |

| C-C (aromatic) | 1.391 - 1.396 | 1.384 - 1.390 |

| C-N | 1.489 | 1.464 |

| N=O | 1.216 | 1.218 |

Data sourced from ab initio calculations. The C-C bond lengths in the benzene ring are only slightly altered by the nitroso group substitution. The lengthening of the C-N bond in the p-isomer is consistent with a slight reduction in the resonance interaction between the nitroso groups and the benzene ring.[1]

Table 2: Calculated Bond Angles (°) for the Most Stable Conformer of this compound

| Angle | STO-3G Level | 3-21G Level |

| C-C-C (aromatic) | ~120 | ~120 |

| C-C-N | ~120 | ~120 |

| C-N=O | ~115 | ~115 |

Note: Specific values for bond angles were not explicitly found in the provided search results. The values presented are typical for aromatic systems and are expected to be close to these idealized geometries. More detailed computational studies would be required to obtain precise values.

Table 3: Calculated Dihedral Angles (°) and Relative Energies of Conformers

| Conformer | C-C-N-O Dihedral Angle | Relative Energy (kcal/mol) |

| trans | ~180 | 0.0 (most stable) |

| cis | ~0 | > 0 |

Note: While the existence of cis and trans conformers is established, specific dihedral angles and relative energies from recent high-level DFT calculations were not found in the search results. The trans conformer is generally expected to be the more stable ground state due to reduced steric hindrance. The energy barrier to rotation around the C-N bond would determine the ease of interconversion between these conformers.

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-benzoquinone dioxime.

Protocol for the Synthesis of this compound from p-Benzoquinone Dioxime:

-

Preparation of Alkaline p-Benzoquinone Dioxime Solution: Dissolve wet p-benzoquinone dioxime in an aqueous solution of sodium hydroxide (B78521). For example, 0.578 mol of wet p-benzoquinone dioxime can be dissolved in a solution of 1.05 mol of sodium hydroxide in 970 mL of water.[2]

-

Preparation of Dilute Sodium Hypochlorite (B82951) Solution: Prepare a dilute solution of sodium hypochlorite (NaClO). For instance, a NaClO solution with an available chlorine content of 8.62% can be diluted with tap water to achieve a 5% available chlorine solution.[2]

-

Oxidation Reaction: Under conditions completely protected from light, slowly add the dilute NaClO solution dropwise to the alkaline p-benzoquinone dioxime solution at a controlled temperature (e.g., 13-15 °C). The addition can be carried out over several hours (e.g., 4 hours).[2]

-

Stirring and Isolation: After the addition is complete, continue stirring the mixture at a natural temperature for a couple of hours.[2]

-

Filtration, Washing, and Drying: Filter the resulting precipitate. The solid product should be pulped, washed thoroughly, and then dried to obtain the p-dinitrosobenzene product.[2]

Computational Analysis Protocol

The following protocol outlines a general procedure for performing a geometry optimization and frequency calculation of the this compound monomer using the Gaussian software package.

Protocol for DFT Calculation of this compound:

-

Molecule Building: Construct the this compound molecule in a molecular modeling program (e.g., GaussView). Define the initial geometry, for example, by setting the nitroso groups in a trans conformation.

-

Input File Generation: Create a Gaussian input file (.gjf or .com). This file specifies the computational method, basis set, job type, and molecular geometry.

-

Route Section (# line):

-

#p : Requests additional output.

-

B3LYP/6-311+G(d,p) : Specifies the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) density functional with the 6-311+G(d,p) basis set. This is a commonly used level of theory for organic molecules, providing a good balance of accuracy and computational cost.

-

Opt : Requests a geometry optimization to find the minimum energy structure.

-

Freq : Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical properties.

-

Geom=Connectivity : Specifies that the connectivity of the atoms is provided in the input file.

-

-

Title Section: A brief, descriptive title for the calculation.

-

Molecule Specification:

-

0 1 : Specifies a charge of 0 and a singlet spin multiplicity.

-

The Cartesian coordinates of each atom.

-

-

Running the Calculation: Submit the input file to the Gaussian program.

-

Analysis of Output:

-

Optimized Geometry: Extract the final optimized bond lengths, bond angles, and dihedral angles from the output file.

-

Energy: Note the final electronic energy.

-

Frequencies: Check the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a local minimum.

-

To study the rotational barrier of the C-N bond, a series of constrained optimizations can be performed where the C-C-N-O dihedral angle is systematically varied (e.g., from 0° to 180° in steps of 10-15°). The energy at each step is then plotted against the dihedral angle to generate the rotational energy profile.

Visualizations

Molecular Structure and Isomerism

The following diagram illustrates the relationship between the cis and trans conformers of the this compound monomer, which can interconvert through rotation around the C-N single bonds.

References

Spectroscopic and Synthetic Profile of 1,4-Dinitrosobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,4-dinitrosobenzene, a highly reactive aromatic compound with applications in organic synthesis. Due to its tendency to exist as a polymeric solid at room temperature, characterization of the monomeric form presents unique challenges.[1] This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols relevant to its analysis. Additionally, a representative synthetic pathway is visualized to provide context for its preparation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The inherent instability of the monomeric form should be considered when interpreting this data, as some measurements may reflect the polymeric state or were obtained under specific conditions (e.g., cryogenic temperatures) to analyze the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 1,4-disubstituted benzene (B151609) ring, the proton and carbon-13 NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Solvent | Instrument Frequency | Assignment |

| 8.43 ppm[2] | Singlet | CDCl₃ | 89.56 MHz[2] | Aromatic C-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Solvent | Instrument Frequency | Assignment |

| 125.1 ppm | CDCl₃ | 90 MHz | Aromatic C-H |

| 158.4 ppm | CDCl₃ | 90 MHz | Aromatic C-NO |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound and for monitoring its polymerization. The N=O stretching vibration is a key diagnostic peak for the nitroso group. In the polymeric form, a strong band associated with the E-azodioxy group (-N(O)=N-) appears.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 1458 | N=O Stretch (monomer) |

| 1390 | C-N Stretch |

| 1280 | E-azodioxy group (-N(O)=N-) (polymer) |

| 1192 | C-H in-plane bend |

| 1181 | C-H in-plane bend |

| 1170 | C-H in-plane bend |

| 1119 | C-H in-plane bend |

| 1052 | Ring vibration |

| 977 | C-H out-of-plane bend |

| 924 | C-H out-of-plane bend |

| 910 | C-H out-of-plane bend |

| 830 | C-H out-of-plane bend |

| 816 | C-H out-of-plane bend |

| 792 | C-H out-of-plane bend |

| 764 | Ring vibration |

| 748 | Ring vibration |

| 692 | Ring vibration |

| 681 | Ring vibration |

| 575 | Ring vibration |

| 525 | Ring vibration |

| 522 | Ring vibration |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | 66.4[2] | [M]⁺ (Molecular Ion) |

| 122 | 10.3[2] | [M-N₂O]⁺ |

| 106 | 32.3[2] | [M-NO]⁺ |

| 92 | 7.9[2] | [C₆H₄O]⁺ |

| 76 | 100.0[2] | [C₆H₄]⁺ |

| 75 | 26.4[2] | [C₆H₃]⁺ |

| 74 | 14.7[2] | [C₆H₂]⁺ |

| 50 | 52.5[2] | [C₄H₂]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Given the reactive and potentially unstable nature of this compound, appropriate safety precautions should be taken, and experiments should be conducted in a well-ventilated fume hood.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra can be acquired on a standard NMR spectrometer (e.g., 90 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired free induction decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to the press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

For a solid probe analysis, a small amount of the sample is placed on the probe tip.

-

The probe is inserted into the mass spectrometer's ion source.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a suitable volatile solvent and injected into the gas chromatograph.[3]

-

Electron ionization (EI) is a common method for ionizing the sample molecules.

Data Acquisition:

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthetic Workflow

This compound can be synthesized through a multi-step process starting from phenol. This pathway involves the formation of key intermediates, p-nitrosophenol and p-benzoquinone dioxime. The final step is an oxidation reaction to yield the desired product.

Caption: Synthesis of this compound from Phenol.

References

An In-depth Technical Guide to 1,4-Dinitrosobenzene (CAS Number: 105-12-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene, with a CAS number of 105-12-4, is a reactive aromatic compound featuring two nitroso (-NO) groups attached to a benzene (B151609) ring at the para position. Its unique chemical structure makes it a valuable reagent in organic synthesis and a key component in industrial applications, particularly in the vulcanization of rubber. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications, and toxicological profile, with a focus on experimental details and underlying mechanisms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some literature sources may erroneously report properties of the related compound, 1,4-dinitrobenzene (B86053) (CAS 100-25-4). The data presented here is collated from sources specifically referencing CAS number 105-12-4.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105-12-4 | [1][2][3] |

| Molecular Formula | C₆H₄N₂O₂ | [1][4] |

| Molecular Weight | 136.11 g/mol | [4] |

| Appearance | Brown crystals | [3] |

| Melting Point | 146.5 °C | [1][2][3] |

| Boiling Point | 259.7 °C at 760 mmHg | [1][2] |

| Density | 1.3 g/cm³ | [1][3] |

| Flash Point | 103.5 °C | [1][2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone. | [4] |

| InChI | InChI=1S/C6H4N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H | [4] |

| InChIKey | MKZXROSCOHNKDX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC=C1N=O)N=O | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not always publicly available, the following provides an overview of expected spectral features and where to find more information.

-

¹H NMR: The proton NMR spectrum of the related compound, 1,4-dinitrobenzene, shows a single peak due to the symmetrical nature of the molecule.[5][6] For this compound, a similar singlet in the aromatic region would be expected. Specific spectral data for this compound can be found on chemical database platforms.[4]

-

¹³C NMR: The carbon NMR spectrum of this compound is expected to show two signals for the aromatic carbons due to symmetry.[1] For comparison, 1,4-dinitrobenzene exhibits three distinct carbon signals.[7]

-

FTIR: The infrared spectrum of this compound will exhibit characteristic peaks for the N=O stretching vibrations, typically in the region of 1500-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[8]

-

UV-Vis: The UV-visible absorption spectrum of the related 1,4-dinitrobenzene shows a maximum absorption around 266 nm.[9] The reduction of 1,4-dinitrobenzene can be monitored by changes in its UV-Vis spectrum.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of p-benzoquinone dioxime. The following protocol is based on a patented method which provides a high yield of the final product.[11]

Reaction Scheme:

Caption: Oxidation of p-benzoquinone dioxime to this compound.

Materials:

-

p-Benzoquinone dioxime

-

35.5% Hydrochloric acid

-

30% Hydrogen peroxide

-

Water

Procedure:

-

Prepare a suspension of 13.8 parts by weight of p-benzoquinone dioxime in 56.6 parts by weight of water in a reaction vessel equipped with a stirrer.

-

Heat the suspension to 50-55 °C with continuous stirring.

-

To the heated suspension, add 22.6 parts by weight of 35.5% hydrochloric acid.

-

Evenly, over a period of 30 minutes, add 12.5 parts by weight of 30% hydrogen peroxide to the reaction mixture.

-

Maintain the reaction temperature at 50-55 °C and continue stirring for an additional 30 minutes.

-

Cool the reaction mixture to allow for the crystallization of the product.

-

Filter the crystals and wash them with water.

-

The resulting product is this compound, which can be dried in the air. This method reports a yield of up to 98.5%.[11]

A multi-step synthesis starting from phenol (B47542) has also been described, involving the formation of p-nitrosophenol and then p-benzoquinone dioxime as intermediates.[12]

Application in Rubber Vulcanization

This compound is a potent vulcanizing agent for various types of rubber, including butyl rubber. It is often generated in situ from p-quinone dioxime through an oxidation step.[12][13]

General Vulcanization Workflow:

Caption: General workflow for rubber vulcanization using a quinone dioxime system.

Representative Formulation for Butyl Reclaimed Rubber:

-

Vulcanizing Agent: p-Quinone dioxime (2 parts per hundred rubber - phr) or p-dibenzoylbenzoquinone dioxime (up to 6 phr for better scorch safety).[14]

-

Accelerator/Oxidizing Agent: Lead oxides (e.g., PbO₂, Pb₃O₄) or MBTS (4 phr).[14][15]

-

Activator: Zinc oxide (5 phr).[15]

-

Anti-scorch Agent: Diphenylthiourea or dibenzylamine.[14]

Experimental Protocol Outline:

-

Masterbatch Preparation: In a two-roll mill or an internal mixer, thoroughly mix the butyl rubber with the activator (zinc oxide) and any fillers.

-

Addition of Curatives: In a separate mixing step, add the p-quinone dioxime, oxidizing agent (e.g., lead oxide), and anti-scorch agent to the masterbatch. It is crucial to keep the mixing temperature low to prevent premature vulcanization (scorching).

-

Molding and Curing: The compounded rubber is then shaped in a mold and subjected to heat and pressure (e.g., in a hydraulic press) at a specific temperature and for a set duration to achieve optimal cross-linking. The exact conditions will depend on the specific formulation and the desired properties of the final product. Studies have shown that an equimolar ratio of p-quinone dioxime to the oxidizing agent leads to the maximum crosslinking density.[16]

Potential Application in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[17] It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). While nitroso compounds can act as dienophiles, a specific experimental protocol for the use of this compound in a Diels-Alder reaction was not found in the surveyed literature.

Hypothetical Reaction Scheme:

Caption: Hypothetical Diels-Alder reaction with this compound.

A general procedure for a Diels-Alder reaction would involve dissolving the diene and the dienophile in a suitable solvent and heating the mixture to facilitate the cycloaddition. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the product would be isolated and purified using standard methods like crystallization or column chromatography.

Biological Activity and Toxicological Profile

Metabolic Pathways

While specific studies on the metabolic pathways of this compound are limited, the metabolism of the structurally similar 1,4-dinitrobenzene in rats has been investigated. The primary metabolic routes are nitro group reduction and conjugation with glutathione.[16][18] The major metabolites of 1,4-dinitrobenzene were identified as 2-amino-5-nitrophenylsulfate, S-(4-nitrophenyl)-N-acetylcysteine, and 1,4-diacetamidobenzene.[16] It is plausible that this compound undergoes a similar metabolic fate, involving the reduction of the nitroso groups to hydroxylamines and subsequently to amines, followed by conjugation reactions.

Proposed Metabolic Pathway:

Caption: Proposed metabolic pathway for this compound.

Mechanism of Methemoglobinemia